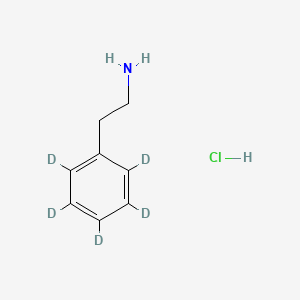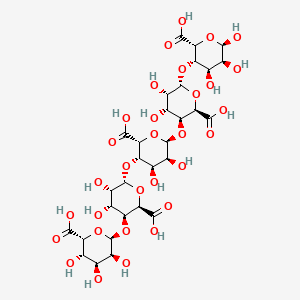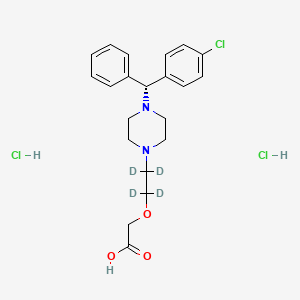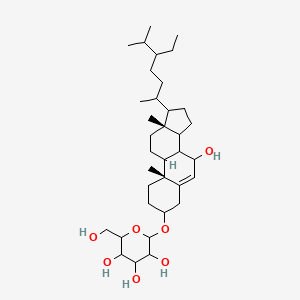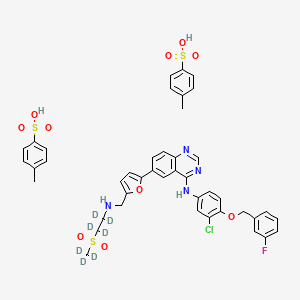
m-PEG24-DSPE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-DSPE involves the modification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with methoxy-terminated polyethylene glycol. The reaction typically occurs under ambient conditions and involves the use of coupling agents to facilitate the attachment of the polyethylene glycol chain to the lipid molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions: m-PEG24-DSPE primarily undergoes pegylation reactions, where the polyethylene glycol chain is attached to the lipid molecule. This compound can also participate in substitution reactions where the methoxy group can be replaced with other functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reactions typically occur under ambient conditions and require the use of solvents such as dichloromethane or dimethylformamide .
Major Products Formed: The major product formed from the synthesis of this compound is the methoxy-polyethylene glycol modified lipid. This product is characterized by its ability to form stable liposomes and micelles, which are used in various applications .
科学的研究の応用
m-PEG24-DSPE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs). In biology, it is used to modify the surface properties of molecules, liposomes, and nanoparticles, enhancing their stability and biocompatibility . In medicine, this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents . In industry, it is used in the formulation of various products, including cosmetics and personal care items .
作用機序
The mechanism of action of m-PEG24-DSPE involves its ability to form stable liposomes and micelles, which protect the encapsulated therapeutic agents from opsonization and elimination by the reticuloendothelial system. The polyethylene glycol chain provides a hydrophilic barrier that prevents the recognition and clearance of the liposomes by the immune system . This enhances the circulation time and bioavailability of the encapsulated agents, improving their therapeutic efficacy .
類似化合物との比較
m-PEG24-DSPE is unique in its ability to form stable liposomes and micelles with enhanced stability and biocompatibility. Similar compounds include other polyethylene glycol-modified lipids such as m-PEG2000-DSPE and m-PEG5000-DSPE. These compounds differ in the length of the polyethylene glycol chain, which affects their physicochemical properties and applications . This compound, with its discrete polyethylene glycol chain, offers a balance between stability and biocompatibility, making it suitable for a wide range of applications .
特性
分子式 |
C91H180NO33P |
|---|---|
分子量 |
1847.4 g/mol |
IUPAC名 |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C91H180NO33P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-90(94)122-86-88(125-91(95)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)87-124-126(96,97)123-39-37-92-89(93)36-38-99-42-43-101-46-47-103-50-51-105-54-55-107-58-59-109-62-63-111-66-67-113-70-71-115-74-75-117-78-79-119-82-83-121-85-84-120-81-80-118-77-76-116-73-72-114-69-68-112-65-64-110-61-60-108-57-56-106-53-52-104-49-48-102-45-44-100-41-40-98-3/h88H,4-87H2,1-3H3,(H,92,93)(H,96,97) |
InChIキー |
XOCNCHGYYGCIBR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



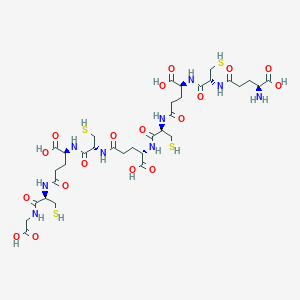
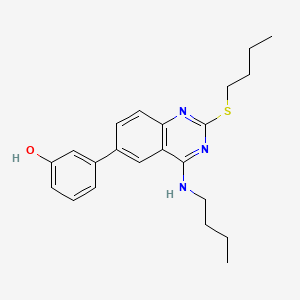
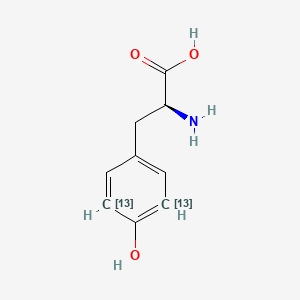
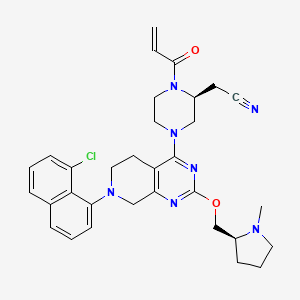
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
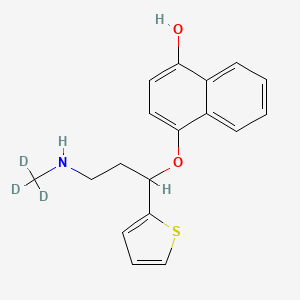
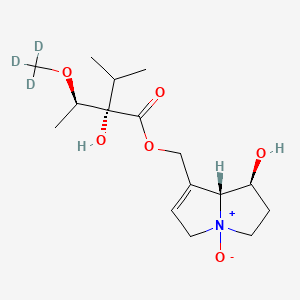
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
